(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone

Description

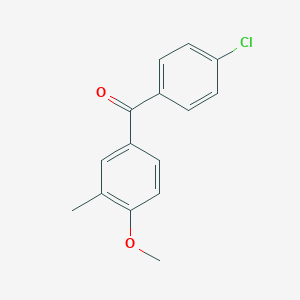

(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone is a diarylketone compound featuring a 4-chlorophenyl group and a 4-methoxy-3-methylphenyl group linked via a ketone bridge.

Properties

IUPAC Name |

(4-chlorophenyl)-(4-methoxy-3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-10-9-12(5-8-14(10)18-2)15(17)11-3-6-13(16)7-4-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUNHTMSLSWKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Starting Materials: 4-chlorobenzoyl chloride and 4-methoxy-3-methylbenzene.

Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane or carbon disulfide.

Procedure: The 4-chlorobenzoyl chloride is added dropwise to a solution of 4-methoxy-3-methylbenzene and aluminum chloride under stirring. The mixture is then refluxed for several hours.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: 4-chlorobenzoic acid and 4-methoxy-3-methylbenzoic acid.

Reduction: (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the methoxy and methyl groups can influence its binding affinity and specificity. The chlorine atom can participate in halogen bonding, further affecting its interactions with molecular targets.

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Moieties

Several methanone derivatives incorporate nitrogen-containing heterocycles, such as piperazine or piperidine, which enhance their binding to biological targets:

Key Observations :

Thiophene and Benzofuran Derivatives

Substitution with heteroaromatic rings alters electronic properties and bioactivity:

Key Observations :

- Benzofuran and thiophene rings increase lipophilicity, aiding cellular uptake.

- Amino groups on thiophenes improve receptor binding via hydrogen bonding .

Substituted Phenyl Derivatives

Variations in aryl substituents significantly impact physicochemical and biological properties:

| Compound Name | Substituents | Key Features | Biological Activity | Reference |

|---|---|---|---|---|

| (4-Chlorophenyl)(4-phenoxyphenyl)methanone | 4-phenoxyphenyl | Phenoxy group introduces steric bulk | Not explicitly stated | |

| 1-(4-Chlorophenyl)cyclopropylmethanone (3a-j) | Cyclopropane-piperazine | Cyclopropane enhances metabolic stability | Anticancer (MDA-MB-435 cells) and antituberculosis (M. tb H37Rv) | |

| (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone | Fluorophenyl vs. chlorophenyl | Fluorine’s electronegativity alters electronic profile | Structural studies only |

Key Observations :

Sulfonyl and Sulfonic Acid Derivatives

Electron-withdrawing sulfonyl groups modulate reactivity and target affinity:

Key Observations :

- Sulfonyl groups improve solubility in polar solvents and enhance interactions with charged residues in enzymes.

Biological Activity

(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone, a compound with diverse biological activities, has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

- Molecular Formula: CHClO

- Molecular Weight: 276.74 g/mol

- Structure: The compound features a chlorophenyl group and a methoxy-substituted methylphenyl moiety, contributing to its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. Similar compounds have been shown to influence multiple biochemical pathways:

- Enzyme Interaction: The compound exhibits high affinity for several enzymes, modulating their activity and influencing cellular signaling pathways.

- Receptor Binding: It may bind to specific receptors, leading to alterations in gene expression and cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Antibacterial Effects: The compound has demonstrated effectiveness against various bacterial strains, with inhibition zones ranging from 16 mm to 31 mm in diameter .

- Antifungal Activity: In vitro studies revealed potent antifungal effects against pathogens such as Aspergillus fumigatus and A. flavus, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Anticancer Properties

The compound has shown promising anticancer activities:

- Inhibition of Tumor Growth: In vitro studies reported high antiproliferative capacity against cancer cell lines such as SMMC-7721, with IC values indicating effective growth inhibition .

- Mechanism of Action: The compound may inhibit telomerase activity, a critical factor in cancer cell proliferation and survival .

Case Studies

- Study on Antimicrobial Activity:

- Anticancer Activity Assessment:

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.